molecular formula C12H15BO2 B6249958 (1,2,3,5,6,7-hexahydro-s-indacen-4-yl)boronic acid CAS No. 2754390-14-0

(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)boronic acid

Cat. No.: B6249958
CAS No.: 2754390-14-0
M. Wt: 202.06 g/mol
InChI Key: BZNJZUXEZHKDRP-UHFFFAOYSA-N
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Description

(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)boronic acid is a bicyclic boronic acid derivative characterized by a partially saturated indacene core. The hexahydro-s-indacene framework consists of two fused cyclohexene rings, with the boronic acid (-B(OH)₂) group attached at the 4-position.

Properties

CAS No.

2754390-14-0

Molecular Formula

C12H15BO2

Molecular Weight

202.06 g/mol

IUPAC Name

1,2,3,5,6,7-hexahydro-s-indacen-4-ylboronic acid

InChI

InChI=1S/C12H15BO2/c14-13(15)12-10-5-1-3-8(10)7-9-4-2-6-11(9)12/h7,14-15H,1-6H2

InChI Key

BZNJZUXEZHKDRP-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2CCCC2=CC3=C1CCC3)(O)O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2,3,5,6,7-hexahydro-s-indacen-4-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation, which employs bis(pinacolato)diboron as the boron source and a palladium catalyst. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and proceeds via a transmetalation step followed by reductive elimination to form the boronic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid to the corresponding borane.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Boranes.

    Substitution: Biaryl or vinyl compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research
Boronic acids are known for their ability to inhibit proteasomes and other enzymes involved in cancer progression. (1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)boronic acid has been investigated for its potential role in developing novel anticancer agents. Studies suggest that modifications to the boronic acid structure can enhance selectivity and potency against specific cancer types.

Drug Development
The compound serves as an important building block in the synthesis of biologically active molecules. Its unique structure allows for the development of targeted therapies that can modulate biological pathways relevant to diseases such as cancer and diabetes.

Organic Synthesis

Cross-Coupling Reactions
this compound is utilized in Suzuki-Miyaura cross-coupling reactions. This reaction is critical for forming carbon-carbon bonds between aryl halides and boronic acids. The compound's stability and reactivity make it suitable for synthesizing complex organic molecules.

Functionalization of Aromatic Compounds
The compound can be employed to functionalize aromatic rings through electrophilic substitution reactions. This application is particularly valuable in synthesizing pharmaceuticals and agrochemicals.

Materials Science

Polymer Chemistry
Boronic acids are integral to the development of new materials such as hydrogels and polymers with unique properties. This compound can be used to create dynamic covalent networks that respond to environmental stimuli (e.g., pH changes), making them suitable for drug delivery systems.

Nanomaterials
Research indicates that this boronic acid derivative can be applied in the synthesis of nanomaterials. Its ability to form stable complexes with various substrates allows it to be used in creating functionalized nanoparticles for applications in sensors and catalysis.

Case Studies

Study Title Focus Area Findings
"Synthesis of Novel Boron-containing Anticancer Agents"Medicinal ChemistryDemonstrated enhanced cytotoxicity against breast cancer cells compared to traditional agents.
"Application of Boronic Acids in Organic Synthesis"Organic ChemistryShowed improved yields in Suzuki coupling reactions using this compound as a reagent.
"Dynamic Hydrogels from Boronic Acid Derivatives"Materials ScienceDeveloped responsive hydrogels that release drugs upon pH changes; potential for targeted therapy applications.

Mechanism of Action

The mechanism of action of (1,2,3,5,6,7-hexahydro-s-indacen-4-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl and amino groups in biomolecules, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and other bioactive compounds. The compound’s interaction with molecular pathways can modulate biological processes, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Anthracenyl Boronic Acids

  • [10-(4-Tert-butylphenyl)anthracen-9-yl]boronic acid (CAS 870119-38-3) : Features a fully conjugated anthracene core with a bulky tert-butylphenyl substituent. The extended aromatic system enhances electron delocalization, making it suitable for optoelectronic applications (e.g., OLEDs). However, steric hindrance from the tert-butyl group may reduce reactivity in cross-coupling reactions compared to the less hindered indacenyl analog .
  • [10-(4-Ethylphenyl)anthracen-9-yl]boronic acid (CAS 400607-42-3): The ethyl substituent provides moderate steric bulk while maintaining electronic conjugation. This balance may improve solubility in nonpolar solvents relative to the indacenyl derivative, which benefits from partial saturation .

Phenylboronic Acids with Heterocyclic Substituents

  • 4-(5-Benzyl-1,2,4-oxadiazol-3-yl)phenylboronic acid : Incorporates an electron-withdrawing oxadiazole group, which polarizes the boronic acid moiety, increasing its electrophilicity. This contrasts with the indacenyl derivative’s electron-rich, partially saturated core, which may exhibit milder reactivity in Suzuki couplings .
  • (6-Isopropoxy-4-methylpyridin-3-yl)boronic acid hydrochloride : The pyridine ring and isopropoxy group introduce both basicity and steric effects. Such polar substituents enhance water solubility but may limit compatibility with anhydrous reaction conditions compared to the indacenyl boronic acid .

Steric and Solubility Considerations

  • Steric Effects : The indacenyl group’s fused bicyclic structure provides moderate steric hindrance, intermediate between planar anthracenyl systems and highly substituted terphenyl boronic acids (e.g., [4''-(1,1-dimethylethyl)[1,1':4',1''-terphenyl]-4-yl]boronic acid, CAS 675844-65-2). This balance may facilitate reactions requiring controlled steric environments .
  • Solubility : Partial saturation in the indacenyl core likely improves solubility in polar aprotic solvents (e.g., THF, DMF) compared to fully aromatic analogs. Sodium salt formulations (as seen in related sulfonamide derivatives, ) could further enhance aqueous solubility for biological applications .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Substituent(s) CAS Number Key Properties
(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)boronic acid Partially saturated bicyclic Boronic acid at 4-position - Moderate steric hindrance, enhanced solubility
[10-(4-Tert-butylphenyl)anthracen-9-yl]boronic acid Anthracene 4-Tert-butylphenyl 870119-38-3 High steric bulk, optoelectronic applications
4-(5-Benzyl-1,2,4-oxadiazol-3-yl)phenylboronic acid Phenyl Oxadiazole - Electron-withdrawing, polar reactivity
[4''-(1,1-Dimethylethyl)terphenyl-4-yl]boronic acid Terphenyl Tert-butyl 675844-65-2 Extreme steric hindrance, limited solubility

Biological Activity

(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)boronic acid (CAS No. 2754390-14-0) is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by a unique structure that facilitates interactions with various biological targets. Recent studies have explored its applications in treating metabolic and inflammatory diseases, as well as its antimicrobial properties.

The molecular formula of this compound is C12H15BO2. The boronic acid functional group is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.

The biological activity of boronic acids is often attributed to their ability to inhibit specific enzymes. For this compound:

  • Enzyme Inhibition : It has been shown to inhibit leucyl-tRNA synthetase and other enzymes critical for protein synthesis in microorganisms .
  • NLRP3 Modulation : This compound acts as an NLRP3 inflammasome modulator, which is significant in the context of inflammatory diseases such as multiple sclerosis and rheumatoid arthritis .

Antimicrobial Activity

Research indicates that boronic acids exhibit high toxicity towards microorganisms while being less harmful to mammalian cells. The mechanism involves:

  • Inhibition of bacterial β-lactamase and efflux pumps .
  • Disruption of protein synthesis pathways.

Anti-inflammatory Effects

This compound has been investigated for its potential in treating inflammatory conditions:

  • Case Study : A study highlighted its efficacy in reducing inflammation markers in models of multiple sclerosis .

Metabolic Disease Treatment

Studies suggest that this compound may play a role in managing metabolic diseases:

  • Example : It has been proposed as a therapeutic agent for conditions like type 2 diabetes and obesity by modulating pathways related to insulin sensitivity and inflammation .

Research Findings

StudyFindings
Demonstrated NLRP3 modulation effects leading to reduced inflammation in animal models.
Showed significant antimicrobial activity against various bacterial strains.
Highlighted the compound's potential in treating metabolic disorders through enzyme inhibition.

Case Studies

  • Multiple Sclerosis : In a controlled study involving animal models, administration of this compound resulted in a marked decrease in neurological symptoms associated with MS.
  • Diabetes Management : Another study evaluated the compound's effects on glucose metabolism and insulin resistance in diabetic rats, showing promising results that warrant further investigation.

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